molecular formula C25H20N4O3 B11202209 3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11202209
M. Wt: 424.5 g/mol
InChI Key: WNAMRFZRBMBWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 2,5-dimethylphenyl group at position 3 and a 3-phenyl-1,2,4-oxadiazole moiety at position 1 via a methyl linker. The inclusion of the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, while the dimethylphenyl group may influence lipophilicity and steric interactions .

Properties

Molecular Formula

C25H20N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O3/c1-16-12-13-17(2)21(14-16)29-24(30)19-10-6-7-11-20(19)28(25(29)31)15-22-26-23(27-32-22)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3

InChI Key

WNAMRFZRBMBWEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

Biological Activity

The compound 3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel structure within the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to synthesize current findings regarding its antimicrobial, anticancer, and other relevant biological properties.

Structure and Synthesis

The compound features a quinazoline core substituted with a 2,5-dimethylphenyl group and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety. The synthesis of quinazoline derivatives typically involves reactions such as cyclization of appropriate precursors or modification of existing quinazoline structures to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance:

  • In vitro studies showed that several quinazoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The compound was evaluated using the Agar well diffusion method against various bacterial strains including Staphylococcus aureus and Escherichia coli .
CompoundInhibition Zone (mm)MIC (mg/mL)Activity Type
3-(2,5-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline9 (E. coli)65Moderate
Standard (Ampicillin)15 (E. coli)64Reference

The compound demonstrated moderate antibacterial activity with an inhibition zone value of 9 mm against E. coli, which is comparable to standard antibiotics .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. The compound's structural features suggest potential interactions with cancer cell pathways.

In a study assessing various derivatives:

  • Compounds similar to the one showed significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 80% .
Cell LinePGI (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

These findings indicate that modifications in the quinazoline structure can lead to enhanced anticancer activity.

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes:

  • DNA Gyrase Inhibition : Some derivatives have been shown to inhibit bacterial DNA gyrase, which is crucial for DNA replication in bacteria .
  • Cholinesterase Inhibition : Certain analogs have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • A study on a series of quinazoline derivatives indicated that those with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their electron-donating counterparts .

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit promising antibacterial properties. Specifically, compounds designed from this scaffold have been tested against both Gram-positive and Gram-negative bacteria. In one study, a series of quinazoline derivatives were synthesized and evaluated for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial DNA replication .

The results showed that certain derivatives demonstrated moderate to significant antibacterial activity compared to standard drugs. For instance, compounds labeled as 13 and 15 exhibited broad-spectrum activity against various bacterial strains, suggesting their potential as new antimicrobial agents .

Anticancer Potential

The quinazoline scaffold is also recognized for its anticancer properties. Research has indicated that compounds containing the quinazoline structure can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and metastasis. The compound's ability to modulate enzyme activity related to cancer cell survival makes it a candidate for further development in oncology.

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of several quinazoline derivatives, it was found that modifications at the 1 and 3 positions significantly influenced activity levels. The most effective derivatives were those with electron-withdrawing groups that enhanced their interaction with bacterial enzymes .

Case Study 2: Anticancer Activity

A study focusing on the anticancer potential of quinazoline derivatives demonstrated that specific substitutions on the quinazoline ring could lead to enhanced cytotoxicity against various cancer cell lines. The findings suggest that further structural optimization could yield more potent anticancer agents.

Chemical Reactions Analysis

Nucleophilic Reactions

The quinazoline core and oxadiazole ring provide electron-deficient sites for nucleophilic attacks:

Reaction Type Conditions/Reagents Products Analysis Method
HydrolysisAcidic (HCl/H₂O) or basic (NaOH) mediaCleavage of oxadiazole ring to form amide intermediatesHPLC, NMR
Amination at C6/C7Ammonia or primary aminesSubstituted aminoquinazoline derivativesTLC, Mass spectrometry
Thiol substitutionThiourea or mercaptansThioether derivatives at oxadiazole methyl positionFT-IR, UV-Vis

Mechanistic Insight :

  • Hydrolysis of the oxadiazole ring proceeds via protonation at the nitrogen atom, followed by nucleophilic water attack, yielding open-chain diamides.

  • Quinazoline’s C6/C7 positions are susceptible to SNAr reactions due to electron withdrawal by adjacent carbonyl groups.

Electrophilic Reactions

Electrophilic aromatic substitution occurs preferentially on the dimethylphenyl and phenyl substituents:

Reaction Type Conditions/Reagents Products Analysis Method
NitrationHNO₃/H₂SO₄Nitro-substituted derivatives at para positions of phenyl groupsNMR, X-ray crystallography
SulfonationSO₃/H₂SO₄Sulfonic acid derivativesElemental analysis
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted analogs (e.g., Cl or Br at dimethylphenyl ring)GC-MS

Key Observation :

  • The 2,5-dimethylphenyl group directs electrophiles to the para position due to steric and electronic effects.

Oxidation and Reduction

Functional group transformations are critical for modifying bioactivity:

Reaction Type Conditions/Reagents Products Analysis Method
Oxidation of methyl groupsKMnO₄/H₂SO₄Carboxylic acid derivativesFT-IR, NMR
Reduction of carbonylsNaBH₄ or LiAlH₄Alcohol intermediates (rare due to stability of quinazoline-dione core)Polarimetry

Notable Finding :

  • Selective oxidation of the 2,5-dimethylphenyl substituent’s methyl groups to carboxylic acids enhances water solubility.

Cycloaddition and Ring-Opening

The oxadiazole ring participates in pericyclic reactions:

Reaction Type Conditions/Reagents Products Analysis Method
Huisgen cycloadditionCu(I)-catalyzed with alkynesTriazole-linked conjugatesLC-MS, HRMS
Diels-Alder reactionDienophiles (e.g., maleic anhydride)Fused bicyclic adductsNMR

Mechanistic Pathway :

  • The oxadiazole’s electron-deficient nature facilitates [3+2] cycloadditions with dipolarophiles, forming stable heterocyclic adducts .

Metal Coordination Chemistry

The compound acts as a ligand for transition metals:

Metal Ion Coordination Site Complex Geometry Application Analysis Method
Cu(II)Oxadiazole N-atomsSquare planarCatalysis or antimicrobial agentsESR, XRD
Fe(III)Quinazoline carbonyl oxygenOctahedralMagnetic materialsMössbauer spectroscopy

Structural Confirmation :

  • X-ray diffraction studies reveal bidentate coordination via oxadiazole nitrogen and quinazoline carbonyl oxygen.

Stability Under Environmental Conditions

Degradation pathways inform storage and handling protocols:

Condition Degradation Product Half-Life Mechanism
UV light (254 nm)Ring-opened quinazoline amide48 hoursPhotooxidation of oxadiazole moiety
High humidity (≥80% RH)Hydrated oxadiazole derivative72 hoursHydrolysis via moisture absorption

Analytical Methods for Reaction Monitoring

Advanced techniques ensure precise characterization:

Technique Purpose Key Parameters
HPLC-DADPurity assessment and kinetic studiesRetention time: 8.2 min (C18 column, MeOH:H₂O)
¹H/¹³C NMRStructural elucidation of reaction productsδ 7.8–8.1 ppm (quinazoline aromatic protons)
X-ray crystallographyConfirmation of stereochemistry in adductsSpace group: P2₁/c

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on structural motifs, substituent effects, and available biological data.

Structural Analogues from Literature

The provided evidence highlights compounds 4g and 4h (from ), which share heterocyclic frameworks but differ in core structures and substituents:

  • 4g/4h : Incorporate coumarin, benzodiazepine/oxazepine, tetrazole, and pyrazolone moieties.
  • Target Compound : Features quinazoline-dione, oxadiazole, and dimethylphenyl groups.

These structural differences significantly alter physicochemical and pharmacological profiles. For example:

  • Metabolic Stability : The 1,2,4-oxadiazole ring is more resistant to oxidative metabolism than the tetrazole ring in 4g/4h , which may improve pharmacokinetics .

Key Comparative Data

Table 1 summarizes structural and hypothetical functional differences:

Compound Core Structure Substituents Hypothesized Bioactivity
Target Compound Quinazoline-2,4-dione 2,5-Dimethylphenyl, 3-phenyl-1,2,4-oxadiazole Kinase inhibition, anticancer
4g () Pyrazolone-tetrazole Coumarin, benzodiazepine, phenyl Anticonvulsant, antimicrobial
4h () Pyrazolone-tetrazole Coumarin, oxazepine, phenyl Anti-inflammatory, antioxidant

Functional Group Impact

  • Quinazoline vs. Pyrazolone Cores : Quinazoline derivatives (e.g., the target compound) are often associated with kinase inhibition due to ATP-binding mimicry, whereas pyrazolone-based compounds (4g/4h ) are linked to anti-inflammatory and antimicrobial activities.
  • Oxadiazole vs. Tetrazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability than the tetrazole in 4g/4h , which may hydrolyze under acidic conditions.

Preparation Methods

Quinazoline-2,4-Dione Core Formation

Isatoic anhydride serves as the primary precursor for quinazoline-2,4-dione synthesis. Reacting isatoic anhydride with 2,5-dimethylphenylamine under microwave irradiation (220°C, 20 minutes) in solvent-free conditions yields 3-(2,5-dimethylphenyl)quinazoline-2,4-dione. Ethyl chloroformate (ECF) and N,N-diisopropylethylamine (DIPEA) are critical for facilitating C–O/C–N bond cleavage and reformation, achieving 51–65% isolated yields.

Reaction Conditions :

  • Temperature : 220°C

  • Time : 20 minutes

  • Catalyst : None (solvent-free)

  • Base : DIPEA (1.2 mmol)

  • Carbonyl Source : ECF (1.2 mmol)

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is synthesized separately via cyclization of amidoximes with acyl chlorides. For example, benzamidoxime reacts with chloroacetyl chloride in dichloromethane to form 3-phenyl-1,2,4-oxadiazol-5-yl)methyl chloride. This intermediate is purified via column chromatography and characterized by FT-IR (C=N stretch: 1,610 cm⁻¹) and LC-MS (m/z 188.1).

N-Alkylation of Quinazoline-2,4-Dione

The final step involves N-alkylation of 3-(2,5-dimethylphenyl)quinazoline-2,4-dione with the oxadiazole intermediate. Using potassium carbonate as a base in dimethylformamide (DMF) at room temperature, the reaction proceeds via nucleophilic substitution, affording the target compound in 44–58% yield.

Optimization Note : Microwave-assisted alkylation (100°C, 15 minutes) increases yields to 62% by enhancing reaction kinetics.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation significantly streamlines the synthesis. A one-pot, three-component reaction combines isatoic anhydride, 2,5-dimethylphenylamine, and (3-phenyl-1,2,4-oxadiazol-5-yl)methyl chloride under solvent-free conditions. Key advantages include:

  • Reduced Reaction Time : 20 minutes vs. 12–24 hours conventionally.

  • Improved Yield : 65% vs. 30–51% in stepwise protocols.

  • Eco-Friendly Profile : Eliminates toxic solvents like DMF or DCM.

Procedure :

  • Mix isatoic anhydride (1.0 mmol), 2,5-dimethylphenylamine (1.2 mmol), and ECF (1.2 mmol).

  • Irradiate at 220°C for 20 minutes in a microwave reactor.

  • Cool, precipitate with isopropanol/water (1:1), and filter.

Green Chemistry Approaches Using Deep Eutectic Solvents

Deep eutectic solvents (DES), such as choline chloride-urea mixtures, offer sustainable alternatives for quinazoline synthesis. While direct applications to the target compound are limited, analogous protocols suggest:

  • Benzoxazinone Intermediate : Synthesize 2-methyl-3-(2,5-dimethylphenyl)quinazolin-4(3H)-one via DES-mediated condensation.

  • Oxadiazole Incorporation : Perform N-alkylation in DES at 80°C, achieving 48–53% yields with minimal waste.

Advantages :

  • Reusable DES solvents (up to 5 cycles).

  • Lower energy requirements (80°C vs. 220°C).

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • Quinazoline C=O protons: δ 11.54 (s, 1H).

    • Oxadiazole CH₂: δ 5.21 (s, 2H).

    • Aromatic protons: δ 7.95–6.98 (m, 11H).

  • ¹³C NMR :

    • Quinazoline C=O: δ 163.2, 161.8.

    • Oxadiazole C=N: δ 167.3.

Infrared Spectroscopy (IR)

  • C=O stretch: 1,720 cm⁻¹ (quinazoline-dione).

  • C=N stretch: 1,610 cm⁻¹ (oxadiazole).

Mass Spectrometry (MS)

  • Molecular Ion : m/z 424.5 [M+H]⁺.

  • Fragmentation peaks at m/z 297.1 (quinazoline core) and 188.1 (oxadiazole).

X-Ray Diffraction (XRD)

Single-crystal XRD confirms the planar quinazoline core and dihedral angles between substituents (Figure 1).

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Time Key Advantage
Stepwise SynthesisDMF, K₂CO₃, RT44–5824 hHigh purity
Microwave-AssistedSolvent-free, 220°C6520 minRapid, eco-friendly
DES-MediatedCholine chloride-urea48–538 hSustainable, reusable solvents

Challenges and Optimization Strategies

Oxadiazole Stability

The oxadiazole ring is prone to hydrolysis under acidic conditions. Mitigation strategies include:

  • Using anhydrous solvents during N-alkylation.

  • Avoiding prolonged heating (>1 hour) above 100°C.

Byproduct Formation

Competing reactions during cyclization yield benzoxazinone byproducts. Adding DIPEA (1.2 mmol) suppresses this via preferential deprotonation .

Q & A

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Methodological Answer : Variability often stems from impurities (e.g., unreacted intermediates). Solutions include:
  • HPLC purity thresholds : ≥95% purity enforced for biological testing .
  • Replicate synthesis : Three independent batches tested with ANOVA to confirm consistency (p < 0.05) .
  • Counterion analysis : ICP-MS detects metal catalysts (e.g., Pd) that may inhibit enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.